N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
"N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" (hereafter referred to as Compound X) is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a benzamide moiety at position 2. The benzamide is further functionalized with a 4-(pyrrolidin-1-ylsulfonyl) group, distinguishing it from structurally related analogs. This compound is of interest in medicinal chemistry due to the tetrahydrobenzo[b]thiophene scaffold’s prevalence in kinase inhibitors, antimicrobial agents, and enzyme modulators .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c21-13-17-16-5-1-2-6-18(16)27-20(17)22-19(24)14-7-9-15(10-8-14)28(25,26)23-11-3-4-12-23/h7-10H,1-6,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXBEJNXLKDNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b]thiophene Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.
Attachment of the Pyrrolidinylsulfonyl Group: This step may involve the reaction of the tetrahydrobenzo[b]thiophene intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between Compound X and its closest analogs:
Key Differences and Implications
This contrasts with SIM-53B’s 3,5-dihydroxy groups, which prioritize antioxidant activity through radical scavenging . Compared to the 4-chloro substituent in ’s analog, the sulfonyl group in Compound X increases polarity, likely improving aqueous solubility but reducing membrane permeability .
Biological Activity :
- Analogs with isoxazole-pyridinamine () or hydrazine-carboxamide () side chains exhibit kinase or α-glucosidase inhibition, suggesting Compound X may share similar targets due to its sulfonamide moiety .
- The pyrrolidine ring in Compound X and ’s analog introduces conformational flexibility, which may optimize binding pocket interactions in enzyme targets .
Synthetic Routes :
- Compound X’s synthesis likely parallels methods for related derivatives, such as microwave-assisted Gewald reactions for the tetrahydrobenzo[b]thiophene core () followed by sulfonation and amide coupling .
Physicochemical Properties :
- The pyrrolidin-1-ylsulfonyl group balances lipophilicity (predicted log P ~2.5–3.0) and solubility, contrasting with more hydrophobic analogs like the 4-tert-butyl derivative (log P ~4.0) .
Research Findings and Data
- Crystallography : Analogs in adopt a half-chair conformation in the tetrahydrobenzo[b]thiophene ring, a feature conserved across derivatives. However, bulky substituents like sulfonyl groups may disrupt crystal packing compared to halogens or methoxy groups .
- Enzyme Inhibition : Hydrazine-carboxamide analogs () inhibit α-glucosidase with IC50 values of 0.8–2.3 µM, suggesting that Compound X’s sulfonamide could target similar enzymes .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 298.38 g/mol
Biological Activity Overview
Numerous studies have explored the biological activities of similar compounds, particularly those containing the benzo[b]thiophene core and sulfonamide functionalities. The following sections summarize key findings regarding the biological activities attributed to this compound.
Antitumor Activity
Research has shown that compounds with similar structures exhibit significant antitumor activity. For instance, a study on pyrazole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that modifications in the structure can enhance cytotoxicity against tumors .
Table 1: Summary of Antitumor Activities of Similar Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Apoptosis induction |
| Compound B | A549 | 8.2 | ROS generation |
| N-(3-cyano...) | HeLa | 5.0 | Cell cycle arrest |
Anti-inflammatory Activity
Compounds with benzo[b]thiophene moieties have also been reported to exhibit anti-inflammatory properties. For example, certain derivatives have shown the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages . This suggests a potential for developing anti-inflammatory agents based on this scaffold.
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have been explored in various studies. A notable study indicated that derivatives could disrupt bacterial cell membranes leading to cell lysis .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| N-(3-cyano...) | Pseudomonas aeruginosa | 8 µg/mL |
Case Studies
- Case Study on Antitumor Effects : In a study involving MCF-7 breast cancer cells, the compound exhibited a significant reduction in cell viability at concentrations above 5 µM. The mechanism was linked to apoptosis as confirmed by caspase activity assays .
- Case Study on Anti-inflammatory Properties : Another investigation highlighted the compound's ability to inhibit LPS-induced TNF-alpha production in RAW 264.7 macrophages, demonstrating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the functional groups attached to the core structure significantly influence the biological activity of these compounds. For example:
- Substitution at the pyrrolidine ring enhances solubility and bioavailability.
- Alterations in the cyano group can affect potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
